4-hydroxy-3-[6-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)hexyl]-4,5,5-trimethyl-1,3-oxazolidin-2-one
Description
3,3’-hexane-1,6-diylbis(4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one) is a chemical compound known for its stability and non-discoloring properties. It is primarily used as an antioxidant in various industrial applications, particularly in the stabilization of polymers such as polyamides .
Properties
IUPAC Name |
4-hydroxy-3-[6-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)hexyl]-4,5,5-trimethyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O6/c1-15(2)17(5,23)19(13(21)25-15)11-9-7-8-10-12-20-14(22)26-16(3,4)18(20,6)24/h23-24H,7-12H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFRKNWVRTYIQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(C(=O)O1)CCCCCCN2C(=O)OC(C2(C)O)(C)C)(C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-hexane-1,6-diylbis(4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one) involves the reaction of hexamethylene diisocyanate with 4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one under controlled conditions. The reaction typically requires a solvent such as benzene or cyclohexane and is conducted at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is usually obtained in crystalline or powder form and is subjected to rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
3,3’-hexane-1,6-diylbis(4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, reduced forms of the compound .
Scientific Research Applications
3,3’-hexane-1,6-diylbis(4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one) has a wide range of scientific research applications:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation and extend the lifespan of materials.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Explored for its potential therapeutic effects due to its antioxidant activity.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to materials and biological systems. The molecular targets include various reactive species, and the pathways involved are related to the neutralization of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Irganox 1098: Another antioxidant used in polymer stabilization with similar properties.
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): A compound with comparable antioxidant activity used in similar applications.
Uniqueness
3,3’-hexane-1,6-diylbis(4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one) is unique due to its specific chemical structure, which provides excellent thermal stability and non-discoloring properties. This makes it particularly valuable in applications where maintaining the appearance and integrity of materials is crucial .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
